4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5,5,5-trifluoropentanoic acid
Description
4-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5,5,5-trifluoropentanoic acid (CAS 144207-41-0) is a fluorinated amino acid derivative with a molecular formula of C₂₀H₁₈NO₄F₃ and a molecular weight of 393.3557 g/mol . It features a pentanoic acid backbone substituted with a trifluoromethyl group (-CF₃) at the 5-position and a 9-fluorenylmethyloxycarbonyl (Fmoc)-protected amino group linked via a methylene (-CH₂-) spacer at the 4-position. The Fmoc group serves as a temporary protective group for amine functionalities in solid-phase peptide synthesis (SPPS), enabling controlled deprotection under mild basic conditions .
The compound’s SMILES string (OC(=O)C@HNC(=O)OCC1c2ccccc2-c2ccccc12) highlights its stereospecific (S)-configuration and trifluorinated alkyl chain, which enhances lipophilicity and metabolic stability compared to non-fluorinated analogs . Its primary application lies in peptide and protein research, particularly in synthesizing fluorinated peptide analogs for drug discovery and biochemical studies.
Properties
IUPAC Name |
4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-5,5,5-trifluoropentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3NO4/c22-21(23,24)13(9-10-19(26)27)11-25-20(28)29-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWGORHKAOTKOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CCC(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5,5,5-trifluoropentanoic acid is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name indicates its complex structure, which includes a fluorinated pentanoic acid moiety and a fluorenylmethoxycarbonyl (Fmoc) group. The molecular formula is with a molecular weight of approximately 485.49 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅F₃N₂O₄ |
| Molecular Weight | 485.49 g/mol |
| CAS Number | 1040393-13-2 |
| Purity | ≥95% |
Biological Activity
Research has indicated that compounds similar to this compound exhibit various biological activities:
- Anticancer Activity : Studies have shown that Fmoc derivatives can inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. For example, certain Fmoc-protected amino acids have been linked to increased cytotoxicity against cancer cell lines by inducing programmed cell death.
- Enzyme Inhibition : The compound has potential as an inhibitor for specific enzymes involved in metabolic pathways. Its structural features may allow it to interact with active sites of enzymes, thereby modulating their activity.
- Receptor Modulation : The ability of this compound to influence receptor activity has been explored. Specifically, it may act as an agonist or antagonist for various receptors, including those involved in neurotransmission and hormonal regulation.
The biological mechanisms underlying the activity of this compound are not fully elucidated but may include:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
- Signal Transduction Interference : Modulating signaling pathways such as MAPK/ERK that are crucial for cell proliferation.
- Receptor Binding : Specific binding to receptors that alter downstream signaling cascades.
Case Studies
Several studies have investigated the biological effects of structurally related compounds:
- Case Study 1 : A study on Fmoc derivatives demonstrated significant inhibition of cancer cell proliferation in vitro, with IC50 values indicating potent activity against breast cancer cell lines .
- Case Study 2 : Research on the enzyme inhibitory properties highlighted the potential for these compounds to serve as lead structures in drug development targeting metabolic enzymes .
- Case Study 3 : Investigations into receptor modulation revealed that Fmoc derivatives can significantly alter the activity of G-protein coupled receptors (GPCRs), impacting various physiological processes .
Scientific Research Applications
Medicinal Chemistry
Anticancer Research:
The compound has shown promise in anticancer research due to its ability to inhibit tumor cell growth. Studies have indicated that derivatives of this compound can exhibit antitumor activity by targeting specific cancer cell lines. For instance, compounds with similar structural motifs have been evaluated by the National Cancer Institute (NCI) and have displayed significant growth inhibition rates against various human tumor cells. This suggests potential for further development into anticancer agents .
Antimicrobial Activity:
Research has highlighted the antimicrobial properties of compounds related to 4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5,5,5-trifluoropentanoic acid. For example, derivatives have been tested against bacterial strains such as Escherichia coli and Pseudomonas aeruginosa, showing effective inhibition. The presence of trifluoromethyl groups in these compounds has been associated with enhanced biological activity, indicating their potential as antimicrobial agents .
Peptide Synthesis
Fmoc Protection Strategy:
The fluorenylmethoxycarbonyl group serves as a protective group for amino acids during peptide synthesis. This is critical in solid-phase peptide synthesis (SPPS), where the selective protection and deprotection of amino groups are essential for constructing peptides with high fidelity. The Fmoc group can be removed under mild conditions, making it advantageous for synthesizing sensitive peptides .
Synthesis of Bioactive Peptides:
By utilizing this compound in peptide synthesis, researchers can create bioactive peptides that may have therapeutic applications. The ability to introduce trifluoromethyl groups into peptides can enhance their pharmacological properties, including increased stability and bioavailability .
Chemical Reactivity and Functionalization
Chemical Transformations:
The compound is amenable to various chemical transformations, including oxidation and reduction reactions. These transformations can lead to the formation of new derivatives with potentially different biological activities. For instance, oxidation reactions can convert hydroxyl groups into carbonyls or other functional groups that may enhance the compound's reactivity or biological profile .
Case Studies and Research Findings
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Fmoc-Protected Amino Acids
Key Observations:
Trifluoromethyl Group vs. Alkyl/Aryl Substituents: The target compound’s -CF₃ group confers high electronegativity and lipophilicity (logP ≈ 3.5), enhancing membrane permeability compared to non-fluorinated analogs like 2p (alkylamino) or 8 (piperidinyl) .
Backbone Length and Cyclization: The pentanoic acid backbone (5 carbons) provides flexibility, whereas butanoic acid analogs (e.g., compound 7) have shorter chains, limiting conformational diversity .
Table 2: Comparative Physicochemical Data
Key Observations:
Solubility: The target compound’s solubility in DMF is comparable to other Fmoc-amino acids (e.g., 2q, 2p) but superior to aromatic analogs like 1g, which exhibit lower solubility due to bulky substituents .
Q & A
Q. Why might NMR spectra show unexpected splitting patterns?
- Methodological Answer : The trifluoromethyl group’s strong electron-withdrawing effect splits adjacent proton signals. Resolution strategies:
- High-Field NMR (≥600 MHz) : Resolve complex coupling in the pentanoic acid chain .
- Variable Temperature (VT-NMR) : Reduce signal broadening caused by rotameric equilibria .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
